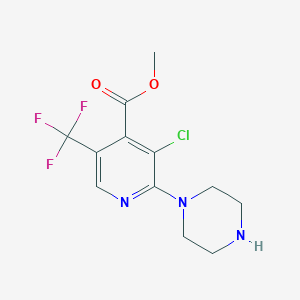

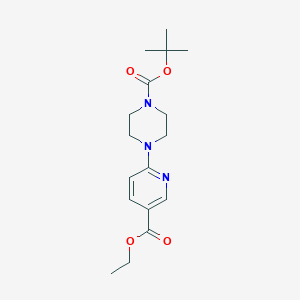

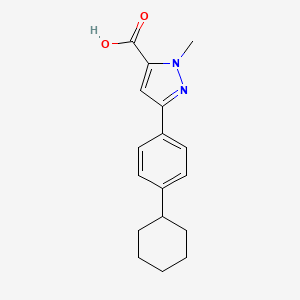

![molecular formula C6H4ClN3 B1415193 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1048913-70-7](/img/structure/B1415193.png)

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Overview

Description

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular weight of 153.57 . It is a solid at room temperature and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine and its derivatives has been reported in several studies . For instance, one study described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, which exhibited potential antitumor activities .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine are not detailed in the retrieved sources, compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold have been synthesized and evaluated for various biological activities .Physical And Chemical Properties Analysis

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Antimicrobial Applications

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine: derivatives have shown promise as antimicrobial agents. Their ability to bind with various enzymes and receptors in biological systems makes them effective against a range of Gram-positive and Gram-negative bacteria, which are increasingly becoming multidrug-resistant . The triazole ring’s capacity to interact with microbial cell membranes contributes to its potency as an antimicrobial compound.

Antifungal Properties

Triazole compounds, including 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives, are well-known for their antifungal activities. They are a key component in several antifungal drugs like fluconazole and voriconazole, which are used to treat a variety of fungal infections . The triazole core interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.

Anticancer Activity

Research has indicated that triazole derivatives exhibit potential anticancer properties. They can act as inhibitors of various cancer cell lines, affecting cell proliferation and inducing apoptosis . The introduction of the 6-Chloro substituent may enhance these properties, offering a pathway for the development of new anticancer drugs.

Antiviral Effects

The structural flexibility of triazole derivatives allows for the creation of compounds with significant antiviral activities6-Chloro-[1,2,4]triazolo[4,3-a]pyridine can be designed to target specific viral enzymes or replication processes, providing a basis for the development of novel antiviral therapies .

Antidiabetic Potential

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine: is structurally similar to certain triazolo[4,3-a]pyrazine derivatives, which have been identified as having antidiabetic properties. These compounds can modulate blood sugar levels and are being explored as treatments for type II diabetes mellitus .

Agrochemical Applications

In the field of agrochemistry, triazole derivatives are used for their fungicidal properties to protect crops from fungal pathogens6-Chloro-[1,2,4]triazolo[4,3-a]pyridine could be utilized to synthesize novel agrochemicals that safeguard food resources while minimizing environmental impact .

Safety and Hazards

The safety data sheet for 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding the formation of dust and aerosols, and handling in accordance with good industrial hygiene and safety practice .

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine scaffold, to which 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine belongs, is considered an emerging privileged scaffold in medicinal chemistry . Future research may focus on the design and synthesis of novel analogues with improved potency, metabolic stability, and selectivity .

Mechanism of Action

Target of Action

Triazolopyridine compounds have been known to interact with various targets, such as the mitogen-activated protein kinase 14 .

Mode of Action

Triazolopyridine compounds are known to interact with their targets and induce changes that can lead to various biological effects .

Biochemical Pathways

Triazolopyridine compounds have been associated with various biochemical pathways, depending on their specific targets .

Result of Action

Triazolopyridine compounds have been associated with various biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of triazolopyridine compounds .

properties

IUPAC Name |

6-chloro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQSFULFENPUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)

![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)